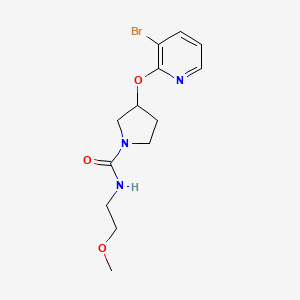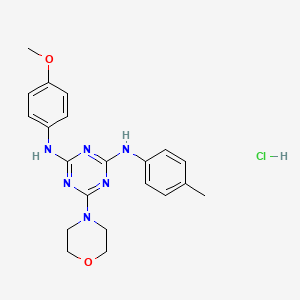
3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chromenone derivative with methoxy groups attached to the phenyl ring. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The methoxy groups (-OCH3) are electron-donating groups, which can have significant effects on the chemical behavior of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromenone core, followed by the introduction of the methoxy groups. This could potentially be achieved through a condensation reaction of a suitable phenol and a beta-keto ester, followed by methylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromenone core, with the methoxy groups and the hydroxy group conferring additional properties. The presence of these oxygen-containing groups could result in hydrogen bonding, affecting the compound’s physical properties and reactivity .Chemical Reactions Analysis
As a chromenone derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, while the methoxy groups could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl and methoxy groups could result in the compound having some degree of solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthetic Chemistry
3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one is a chemical compound that has been studied in the context of synthetic chemistry. Specifically, research focused on the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin via 2-aroyl-3-methylchroman intermediates. The synthetic route involves treating O-Allylphenol prepared from isovanillin with various α-bromoacetophenone to produce intermediates that are subsequently treated with potassium tert-butoxide to afford substituted 2-aroyl-3-methylchromans. These intermediates are then oxidized to yield the title compound in good overall yields (Li et al., 2009).
Natural Product Chemistry
The compound is also associated with natural product chemistry, with studies focusing on metabolites from the endophytic fungus Nodulisporium sp. from Juniperus cedre. Seven new metabolites, including 3-hydroxy-1-(2,6-dihydroxyphenyl)butan-1-one and others, were isolated, and the structural determination was done by spectroscopic methods and X-ray single crystal analysis. Many of these compounds exhibited bioactive properties such as herbicidal, antifungal, and/or antibacterial activities (Dai et al., 2006).
Medicinal Chemistry
In medicinal chemistry, the compound has been studied for its potential as a selective COX-2 inhibitor. The study aimed to characterize and investigate the molecular conformation and the binding interactions responsible for the COX-2 selectivity, providing important insights into the design of novel inhibitors (Rullah et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGUSLJPOBMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

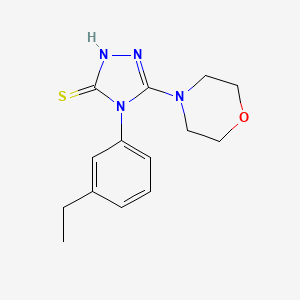
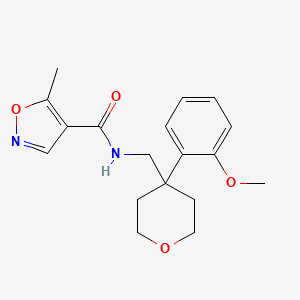
![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)
![2-[(2,4-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2440713.png)
![Methyl 1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]-6-carboxylate](/img/structure/B2440716.png)

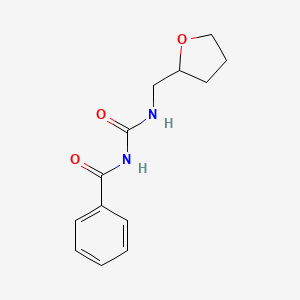
![5-((2-fluorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440720.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2440721.png)
![1-(2,6-Difluorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2440723.png)

